Phenyldiazonium hexafluorophosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

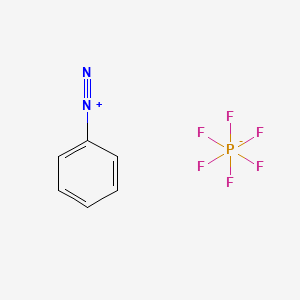

Phenyldiazonium hexafluorophosphate is a useful research compound. Its molecular formula is C6H5F6N2P and its molecular weight is 250.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Benzenediazonium hexafluorophosphate is a diazonium salt that is used in surface functionalization of materials . It allows for the creation of covalently attached coatings on conducting and semiconducting materials . The salt is obtained through the diazotization of aromatic amines in the presence of hexafluorophosphates .

Surface Functionalization

- Electrochemical Reduction Benzenediazonium hexafluorophosphate monolayers can be functionalized through in situ electrochemical reduction . A mild potential selectively reduces one diazonium group per ring because of the potential difference between the first and second reduction of bis(benzenediazonium) hexafluorophosphate, which results in a high density of surface-bound diazonium groups . The resulting diazonium-containing monolayer then readily reacts with electron-rich aromatic compounds .

- Gomberg-Bachmann Arylation The reaction with ferrocene produces a dense ferrocene-containing monolayer through a Gomberg-Bachmann type arylation . The ferrocene group that results exhibits rapid electron transfer to the electrode because of the conjugated linker layer, according to alternating current voltammetry (ACV) and cyclic voltammetry .

- Post-functionalization Chemical coupling methods can be implemented on modified substrates via diazonium chemistry . Carboxyl groups can be activated with EDC/NHS aqueous solution, followed by the addition of a ferrocene derivative .

- Applications in Biosensors Aminophenyl tethered surfaces can be exploited to build immunosensors . EDC activated amide coupling can be exploited with aminophenyl platforms directly prepared from reduction of in situ diazoniated p-phenylenediamine . This technique can be used to attach biotin to a gold surface for the detection of anti-biotin IgG, or to generate oligo (ethylene glycol) antifouling layers on glassy carbon for detection of HbA1c in human blood .

- Grafting mechanisms Gold nanostructures can be chemically functionalized using benzenediazonium-tetrafluoroborate .

特性

CAS番号 |

369-58-4 |

|---|---|

分子式 |

C6H5F6N2P |

分子量 |

250.08 g/mol |

IUPAC名 |

benzenediazonium;hexafluorophosphate |

InChI |

InChI=1S/C6H5N2.F6P/c7-8-6-4-2-1-3-5-6;1-7(2,3,4,5)6/h1-5H;/q+1;-1 |

InChIキー |

GIDPFONPWSEBOB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F |

正規SMILES |

C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F |

Key on ui other cas no. |

369-58-4 |

関連するCAS |

2684-02-8 (Parent) |

溶解性 |

0.04 M |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。